molecular formula C14H34O6Si2 B100286 1,2-Bis(triethoxysilyl)ethane CAS No. 16068-37-4

1,2-Bis(triethoxysilyl)ethane

Cat. No.: B100286
CAS No.: 16068-37-4
M. Wt: 354.59 g/mol
InChI Key: IZRJPHXTEXTLHY-UHFFFAOYSA-N
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Description

1,2-Bis(triethoxysilyl)ethane is an organosilicon compound with the molecular formula C14H34O6Si2. It is a colorless to almost colorless liquid that is soluble in alcohol, aromatic, and aliphatic hydrocarbons. This compound is primarily used as a precursor in the preparation of mesoporous organic materials and has applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor . Its primary targets are silica networks, which it can tune, making them useful in applications related to molecular separation .

Mode of Action

BTESE interacts with its targets by forming mesoporous organosilica materials . It can also undertake the amine functionalization of mesoporous silica . This interaction results in changes to the structure and properties of the silica networks.

Biochemical Pathways

It’s known that btese plays a crucial role in the preparation of mesoporous organosilica materials . These materials have a wide range of applications, including molecular separation .

Pharmacokinetics

It’s known that btese is a non-functional silane and a double trialkoxysilyl precursor . This suggests that it may have unique absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of BTESE’s action primarily involve the formation of mesoporous organosilica materials . These materials can be used in various applications, including molecular separation .

Action Environment

The action, efficacy, and stability of BTESE can be influenced by environmental factors. For instance, BTESE is known to react slowly with moisture or water . Therefore, it should be stored in a dry place to maintain its stability . Furthermore, BTESE is soluble in alcohol, aromatic, and aliphatic hydrocarbons , suggesting that these solvents could potentially influence its action and efficacy.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(triethoxysilyl)ethane can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored in a cool, dry place and sealed in a well-sealed container to prevent hydrolysis .

Chemical Reactions Analysis

1,2-Bis(triethoxysilyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or moisture is used as the reagent.

    Condensation: Catalysts such as acids or bases can be used to facilitate the condensation reactions.

Major Products Formed

Properties

IUPAC Name

triethoxy(2-triethoxysilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRJPHXTEXTLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

232586-88-8
Record name Bis(triethoxysilyl)ethane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232586-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID7051763
Record name 1,2-Bis(triethoxysilyl)ethane
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Molecular Weight

354.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy-
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CAS No.

16068-37-4
Record name Bis(triethoxysilyl)ethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Bis(triethoxysilyl)ethane
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Record name 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy-
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Record name 1,2-Bis(triethoxysilyl)ethane
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Record name 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane
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Record name 1,2-BIS(TRIETHOXYSILYL)ETHANE
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Synthesis routes and methods

Procedure details

The reaction was carried out as in Comparative Example 5, except that triethoxysilane was used as the starting silane. The reaction as monitored by GPC and was complete in two hours. Vinyltriethoxysilane (79%) was the major product formed and significant amounts of 1,2-bis(triethoxysilyl)ethane (13%) and tetraethoxysilane (8%) by-products, were also formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: 1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilica precursor frequently employed in material science. Its structure features an ethane bridge connecting two silicon atoms, each bearing three ethoxy groups. This unique structure enables the formation of organic-inorganic hybrid materials with enhanced properties compared to purely inorganic silica materials [, , , , ].

      A: BTESE undergoes hydrolysis and condensation reactions, primarily driven by its ethoxy groups. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, enabling condensation reactions with other hydrolyzed BTESE molecules or with other silica precursors like tetraethyl orthosilicate (TEOS). This process generates siloxane (Si-O-Si) bonds, ultimately building the inorganic network of the material [, , , ]. The presence of the ethane bridge allows for the integration of organic functionality within the inorganic silica network, leading to hybrid materials [, ].

        A:

          • FTIR: Characteristic peaks for Si-O-Si, Si-C, and C-H vibrations. [, , , ]
          • NMR:
            • 29Si: Signals corresponding to different siloxane environments (T1, T2, T3) reflecting the degree of condensation. [, , , ]
            • 13C: Signals for the ethane bridge and ethoxy groups. [, , ]

        ANone: BTESE offers several advantages, including:

        • Enhanced Hydrothermal Stability: Materials synthesized with BTESE often exhibit higher resistance to degradation in hot water or steam compared to purely inorganic silica materials. This is crucial for applications requiring long-term stability in aqueous environments [, , ].
        • Tunable Hydrophobicity: The organic ethane bridge introduces hydrophobicity, which can be further tuned by adjusting the BTESE concentration or by co-condensation with other organosilanes. This allows for the creation of materials with tailored wetting properties [, , , ].

        A: BTESE is a popular precursor for creating PMOs, a class of materials with ordered pore structures and high surface areas [, , , ]. In PMO synthesis, BTESE reacts with a structure-directing agent (SDA), typically a surfactant, to assemble into an ordered mesophase. After template removal, the resulting PMO possesses uniform pores with sizes ranging from 2 to 50 nm, ideal for applications like catalysis, adsorption, and separation [, , , ].

          ANone: BTESE can form various mesostructures depending on the synthesis conditions, including:

          • Two-dimensional hexagonal (p6mm): This is the most common structure, featuring hexagonally arranged cylindrical pores running parallel to each other [, , ].

          ANone: Increasing the BTESE concentration generally leads to:

          • Increased organic content: This can enhance the hydrophobicity and hydrothermal stability of the material [, ].

          ANone: BTESE-derived materials, particularly PMOs, are attractive catalyst supports due to their high surface area, tunable pore size, and the ability to incorporate catalytic species. This can be achieved through various methods:

          • Grafting: Anchoring catalytically active species onto the PMO surface [].
          • Direct Synthesis: Incorporating the catalyst during the PMO synthesis, resulting in highly dispersed active sites [].

          ANone: BTESE-derived catalysts have shown promise in various reactions, including:

          • Suzuki Cross-Coupling: Thiol-functionalized BTESE materials effectively scavenge palladium catalysts, confirming the homogeneous nature of the reaction and enabling catalyst recycling [].
          • Asymmetric Epoxidation: Cinchona alkaloid-functionalized PMOs effectively catalyze the epoxidation of β-trifluoromethyl-β,β-disubstituted enones, offering a route to valuable chiral building blocks [].

          ANone: The structure of BTESE significantly influences its material properties:

          • Ethane Bridge: The flexible ethane bridge enhances network flexibility, contributing to improved hydrothermal stability compared to rigid silica networks []. It also introduces hydrophobicity, tunable by adjusting the BTESE concentration [].

          A: Yes, modifying the BTESE structure offers further control over material properties. For instance, replacing the ethane bridge with longer alkyl chains can increase hydrophobicity [, ], while incorporating functional groups like amines or thiols can introduce specific functionalities for applications like catalysis or adsorption [, , ].

            A: While BTESE itself has low toxicity, its production and the disposal of BTESE-derived materials should be considered. Research on ecotoxicological effects and strategies for mitigating any negative impacts is ongoing [].

              ANone: Yes, computational chemistry contributes to understanding BTESE's behavior and designing new materials:

              • Molecular Dynamics Simulations: These can predict the structure and dynamics of BTESE-derived materials, providing insights into their properties [].

              ANone: Research on BTESE continues to explore its potential in diverse fields:

              • Advanced Materials: Developing novel PMOs with tailored properties for specific applications, such as gas separation, sensing, and drug delivery [, , , ].
              • Catalysis: Designing more efficient and selective catalysts by exploiting the unique properties of BTESE-derived materials, including their high surface area, tunable pore size, and the ability to incorporate various catalytic species [, , , ].
              • Sustainable Chemistry: Exploring the use of BTESE in developing environmentally friendly processes and materials, such as biodegradable polymers and recyclable catalysts [, ].

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